molecular formula C16H21N3O3 B2944423 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014028-34-2

3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2944423
CAS No.: 1014028-34-2
M. Wt: 303.362
InChI Key: CZHKKDUUFHWYOM-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative characterized by a pyrazole core with ethoxy groups at the 3-position and the para position of the N-linked phenyl ring, along with an ethyl substituent at the 1-position. The ethoxy groups contribute to its lipophilicity, while the carboxamide moiety enhances hydrogen-bonding interactions, which are critical for binding to enzyme active sites. Synthesis typically involves multi-step reactions, including condensation, alkylation, and carboxamide formation under controlled conditions .

Properties

IUPAC Name

3-ethoxy-N-(4-ethoxyphenyl)-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-19-11-14(16(18-19)22-6-3)15(20)17-12-7-9-13(10-8-12)21-5-2/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHKKDUUFHWYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carboxamides

The structural uniqueness of 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide lies in its substitution pattern. Below is a comparative analysis with analogous compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Relevance
This compound 3-ethoxy, 1-ethyl, N-(4-ethoxyphenyl) ~331.37 Not reported Farnesyltransferase antagonism
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate 3-(p-tolyl), 4-carboxylate ester ~244.28 177.2 Intermediate for carboxamide synthesis
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno-pyrazole core, 3-CF₃, 1-methyl ~409.40 Not reported Enhanced metabolic stability
3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide 5-mercapto-thiadiazole substituent ~353.46 Not reported Potential thiol-mediated interactions
1-ethyl-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1H-pyrazole-3-carboxamide Oxadiazole linker, 4-methoxyphenyl ~449.47 Not reported Improved solubility and bioavailability

Key Observations:

  • Lipophilicity and Solubility: The ethoxy groups in the target compound increase lipophilicity compared to ester derivatives (e.g., Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate) but reduce solubility relative to oxadiazole-containing analogs .
  • Electron-Withdrawing Effects: The trifluoromethyl group in the thieno-pyrazole analog enhances metabolic stability and electron-withdrawing properties, which may improve receptor binding.
  • Heterocyclic Modifications: Replacement of the phenyl group with thiadiazole or oxadiazole introduces sulfur or nitrogen-rich heterocycles, altering hydrogen-bonding capacity and pharmacokinetics.

Spectroscopic Profiling

  • ¹H-NMR Analysis: The ethoxy groups in the target compound are expected to show signals at δ3.2–4.1 (aliphatic region), while aromatic protons from the 4-ethoxyphenyl group resonate at δ6.1–7.2 . This aligns with flavonoid-type analogs but differs from thieno-pyrazoles, which exhibit downfield shifts due to sulfur atoms .
  • LC-MS Data: While direct LC-MS data for the target compound is unavailable, analogs like 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one () demonstrate the utility of LC-MS in confirming substituent patterns .

Research Findings and Implications

  • Biological Activity: Pyrazole carboxamides with para-alkoxy phenyl groups (e.g., 4-ethoxyphenyl) show enhanced binding to hydrophobic enzyme pockets, as seen in farnesyltransferase inhibition studies .
  • Thermal Stability: High melting points (e.g., 177.2°C for Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate) suggest that trisubstituted pyrazoles are thermally robust, favoring storage and handling .
  • Metabolic Considerations: The trifluoromethyl group in thieno-pyrazoles and oxadiazole linkers in ’s compound reduce oxidative metabolism, highlighting strategies for improving drug-like properties.

Biological Activity

3-Ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole class of derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18H25N3O3
Molecular Weight325.41 g/mol
IUPAC NameThis compound
CAS Number1014027-06-5

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-ethoxyphenylhydrazine, followed by acylation to form the pyrazole ring. The reaction conditions generally include organic solvents and refluxing to ensure complete conversion of reactants to products .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against key inflammatory mediators such as IKK-2 . The mechanism of action may involve inhibition of pro-inflammatory cytokines like IL-17 and TNFα.

Case Study : In a study evaluating various pyrazole derivatives for anti-inflammatory activity, several compounds demonstrated potent inhibition of cytokine release in vitro, with IC50 values ranging from 0.1 to 1 µM .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. A related study reported moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL for certain analogs .

Data Table: Antibacterial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus250
Compound BEscherichia coli250

Anticancer Activity

The anticancer properties of pyrazole derivatives are promising. Recent studies have highlighted that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Study : A study on pyrazole-based compounds showed significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting that structural modifications can enhance their anticancer efficacy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways involved in inflammation and cancer progression.

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